molecular formula C18H26 B12749333 cis-1-Cyclohexyl-2-phenylcyclohexane CAS No. 24593-63-3

cis-1-Cyclohexyl-2-phenylcyclohexane

Cat. No.: B12749333
CAS No.: 24593-63-3
M. Wt: 242.4 g/mol
InChI Key: GRUVCWARGMPRCV-ZWKOTPCHSA-N
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Description

cis-1-Cyclohexyl-2-phenylcyclohexane is an organic compound that belongs to the class of disubstituted cyclohexanes It features a cyclohexane ring with a cyclohexyl group and a phenyl group attached to adjacent carbon atoms in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Cyclohexyl-2-phenylcyclohexane typically involves the hydrogenation of 1-phenyl-1-cyclohexene in the presence of a suitable catalyst. The reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation and achieve the desired cis configuration. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported metal catalysts to achieve high efficiency and yield. The reaction conditions are optimized to maintain the cis configuration and minimize the formation of trans isomers.

Chemical Reactions Analysis

Types of Reactions

cis-1-Cyclohexyl-2-phenylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexanes.

Scientific Research Applications

cis-1-Cyclohexyl-2-phenylcyclohexane has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying conformational analysis and stereochemistry of disubstituted cyclohexanes.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of cis-1-Cyclohexyl-2-phenylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    cis-1,2-Dimethylcyclohexane: Another disubstituted cyclohexane with two methyl groups in a cis configuration.

    cis-1,2-Diphenylcyclohexane: Features two phenyl groups in a cis configuration on the cyclohexane ring.

Uniqueness

cis-1-Cyclohexyl-2-phenylcyclohexane is unique due to the presence of both a cyclohexyl and a phenyl group, which imparts distinct steric and electronic properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

24593-63-3

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

[(1R,2R)-2-cyclohexylcyclohexyl]benzene

InChI

InChI=1S/C18H26/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1,3-4,9-10,16-18H,2,5-8,11-14H2/t17-,18+/m0/s1

InChI Key

GRUVCWARGMPRCV-ZWKOTPCHSA-N

Isomeric SMILES

C1CCC(CC1)[C@H]2CCCC[C@H]2C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)C2CCCCC2C3=CC=CC=C3

Origin of Product

United States

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